Welcome to the BenchChem Online Store!
molecular formula C15H14BrNO3S B8390225 N-((3-bromophenyl)(tosyl)methyl)formamide

N-((3-bromophenyl)(tosyl)methyl)formamide

Cat. No. B8390225
M. Wt: 368.2 g/mol
InChI Key: MYHHJYYHFSGQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07427616B2

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 53 but using {(3-bromophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 56) in place of {(3-iodophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide (Intermediate 52). Light brown solid (3.2 g, 30%);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
brown solid
Quantity
3.2 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1C=CC(S(C(C2C=CC=C(I)C=2)[N+]#[C-])(=O)=O)=CC=1.[Br:21][C:22]1[CH:23]=[C:24]([CH:28]([NH:39][CH:40]=O)[S:29]([C:32]2[CH:37]=[CH:36][C:35]([CH3:38])=[CH:34][CH:33]=2)(=[O:31])=[O:30])[CH:25]=[CH:26][CH:27]=1.IC1C=C(C(NC=O)S(C2C=CC(C)=CC=2)(=O)=O)C=CC=1>>[CH3:38][C:35]1[CH:36]=[CH:37][C:32]([S:29]([CH:28]([C:24]2[CH:25]=[CH:26][CH:27]=[C:22]([Br:21])[CH:23]=2)[N+:39]#[C-:40])(=[O:31])=[O:30])=[CH:33][CH:34]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C([N+]#[C-])C1=CC(=CC=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
Step Four
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
Step Five
Name
brown solid
Quantity
3.2 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C([N+]#[C-])C1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.